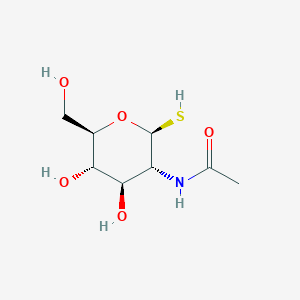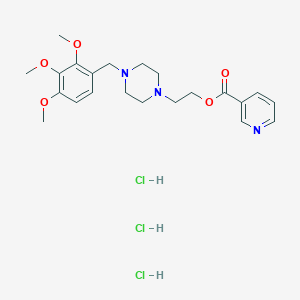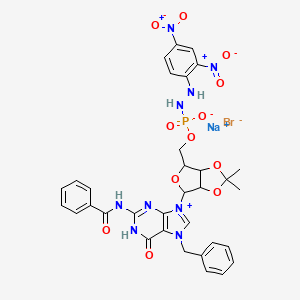
E3 Ligase Ligand-linker Conjugate 82
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 82 is a part of the Proteolysis Targeting Chimeric Molecules (PROTACs) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which, when linked to the ligand for a target protein, can be used to constitute PROTACs that target proteins for ubiquitination and degradation. This technology has shown significant potential in the treatment of various diseases, including cancer, autoimmunity, and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 82 involves the conjugation of a ligand specific to the E3 ubiquitin ligase with a linker. The process typically includes nucleophilic aromatic substitution reactions, where primary or secondary amines react with aromatic compounds at elevated temperatures (around 130°C) to yield the desired conjugates . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes rigorous quality control measures to ensure the purity and activity of the compound. The use of high-quality reagents and optimized reaction conditions is crucial for the successful industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 82 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Primary and secondary amines are used in nucleophilic substitution reactions at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of PROTACs and other related compounds .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 82 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular processes.
Medicine: Potential therapeutic applications in treating cancer, autoimmune diseases, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 82 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. The molecular targets include various proteins involved in cellular processes, and the pathways involved are primarily related to the ubiquitin-proteasome system .
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-linker Conjugate 82 is unique due to its specific ligand-linker combination, which provides high specificity and efficiency in targeting proteins for degradation. Similar compounds include:
Von Hippel-Lindau (VHL) Ligands: Used in the synthesis of PROTACs targeting hypoxia-inducible factors.
Cereblon (CRBN) Ligands: Utilized in PROTACs for targeting various proteins involved in cellular processes.
MDM2 Ligands: Employed in PROTACs for targeting proteins related to cancer
These compounds share similar mechanisms of action but differ in their specific ligands and linkers, which provide unique properties and applications.
Propriétés
Formule moléculaire |
C36H49N5O8S |
|---|---|
Poids moléculaire |
711.9 g/mol |
Nom IUPAC |
tert-butyl 4-[2-[[5-[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxy]ethoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C36H49N5O8S/c1-22(2)31(29-18-30(39-49-29)47-16-15-46-27-11-13-40(14-12-27)35(45)48-36(4,5)6)34(44)41-20-26(42)17-28(41)33(43)37-19-24-7-9-25(10-8-24)32-23(3)38-21-50-32/h7-10,18,21-22,26-28,31,42H,11-17,19-20H2,1-6H3,(H,37,43)/t26-,28+,31-/m1/s1 |
Clé InChI |
MAOLMRIHTGNOGE-PNBNRWGDSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCOC5CCN(CC5)C(=O)OC(C)(C)C)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


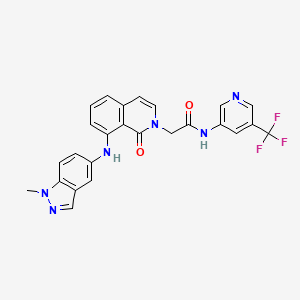
![(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12382340.png)
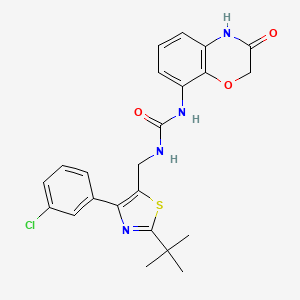

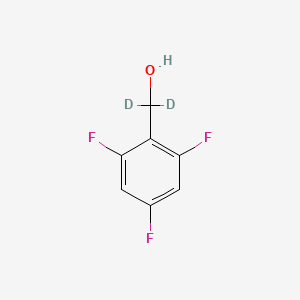

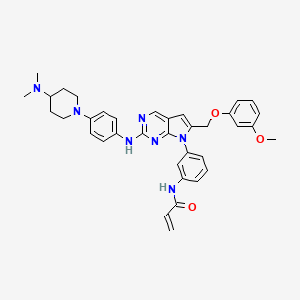


![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)
